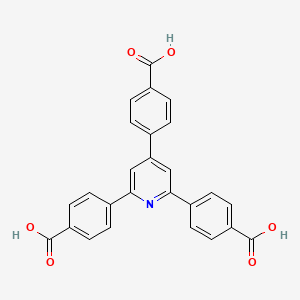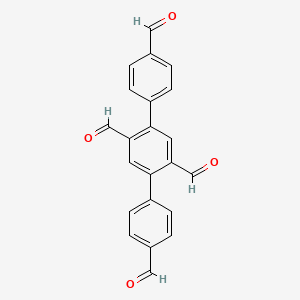
2,5-bis(4-formylphenyl)terephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde: is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement. This specific compound is characterized by the presence of four aldehyde groups attached to the terphenyl backbone, making it a tetra-aldehyde derivative. The compound’s unique structure and functional groups make it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde typically involves multi-step organic reactions. One common method is the condensation of a terphenyl derivative with formylating agents. For instance, the reaction of 4,4’‘-bis(bis(4-formylphenyl)amino)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde with appropriate reagents can yield the desired tetra-aldehyde compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde groups in [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid.
Reduction: Formation of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetrahydroxy compound.
Substitution: Various substituted terphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Covalent Organic Frameworks (COFs): Utilized in the construction of COFs due to its multi-aldehyde functionality, which allows for the formation of extended networks.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.
Catalysis: Acts as a ligand or catalyst in various industrial chemical reactions.
Mechanism of Action
The mechanism of action of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde largely depends on its functional groups and the context in which it is used. In organic synthesis, the aldehyde groups can participate in nucleophilic addition reactions, forming various intermediates and products. The compound’s aromatic rings can also engage in π-π interactions, influencing its behavior in materials science applications .
Comparison with Similar Compounds
[1,1’4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.
[1,1’4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetrahydroxy compound: Resulting from the reduction of the aldehyde groups.
Fluorinated Terphenyls: Compounds like 2’,4,4’‘,5’-tetrafluoro-1,1’:4’,1’'-terphenyl, which have fluorine atoms instead of aldehyde groups.
Uniqueness: The presence of four aldehyde groups in [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde makes it highly reactive and versatile for various chemical transformations. This distinguishes it from other terphenyl derivatives that may have different functional groups or substitution patterns.
Properties
IUPAC Name |
2,5-bis(4-formylphenyl)terephthalaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-1-5-17(6-2-15)21-9-20(14-26)22(10-19(21)13-25)18-7-3-16(12-24)4-8-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBVIFOAWUGLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
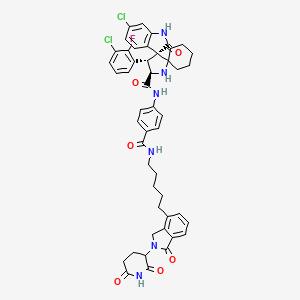
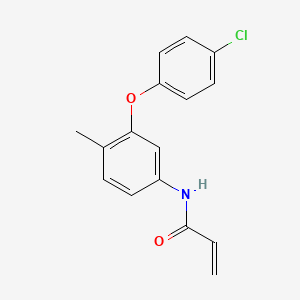
![(2R)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B8146309.png)
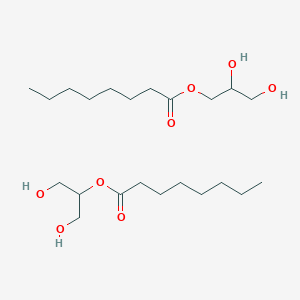
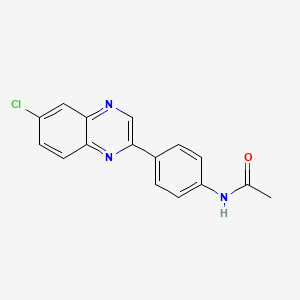
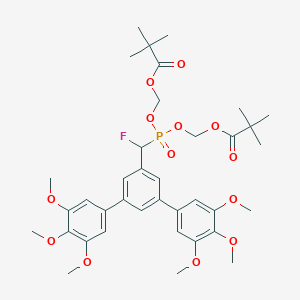
![4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid;hydrochloride](/img/structure/B8146353.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B8146356.png)
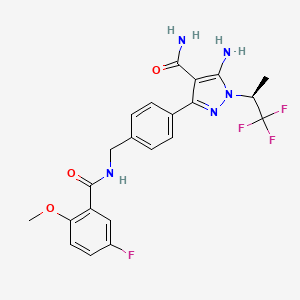
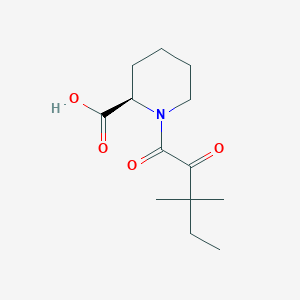
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B8146395.png)
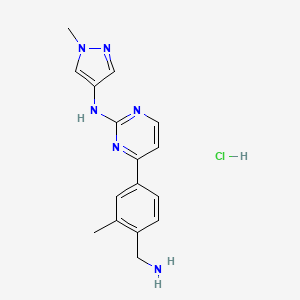
![4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8146408.png)
